A Technical Guide to 3,5-Bis(trifluoromethyl)benzoic Acid: Physicochemical Properties and Synthetic Applications
A Technical Guide to 3,5-Bis(trifluoromethyl)benzoic Acid: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Bis(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the two strongly electron-withdrawing trifluoromethyl groups, profoundly influence its acidity, reactivity, and biological interactions. This technical guide provides an in-depth overview of the core physicochemical properties of 3,5-bis(trifluoromethyl)benzoic acid, detailed experimental protocols for its synthesis and property determination, and its critical role as a building block in the development of therapeutic agents, particularly substance P (neurokinin-1) receptor antagonists.
Physicochemical Properties
The physicochemical characteristics of 3,5-bis(trifluoromethyl)benzoic acid are fundamental to its application in chemical synthesis and drug design. A summary of its key quantitative data is presented below.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₉H₄F₆O₂ | [1][2] |
| Molecular Weight | 258.12 g/mol | [1][2] |
| Melting Point | 140-147 °C | [3] |
| Boiling Point | 223.9 ± 40.0 °C (Predicted) | [4] |
| Acid Dissociation Constant (pKa) | 3.34 ± 0.10 (Predicted) | [4] |
| logP (Octanol-Water Partition Coefficient) | 3.8 (Computed) | [5] |
| Solubility | Slightly soluble in water. Soluble in DMSO and Methanol (B129727). | [3][4] |
| Appearance | White to pale cream crystals or powder. | [3] |
| CAS Number | 725-89-3 | [1][2] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 3,5-bis(trifluoromethyl)benzoic acid are crucial for its effective utilization in research and development.
Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Reaction
This protocol is adapted from a patented industrial process.[6]
Objective: To synthesize 3,5-bis(trifluoromethyl)benzoic acid from 3,5-bis(trifluoromethyl)bromobenzene (B1265498).
Materials:
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3,5-bis(trifluoromethyl)bromobenzene
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Magnesium (Mg) turnings
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Anhydrous Tetrahydrofuran (THF)
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Carbon Dioxide (CO₂) gas, solid (dry ice), or liquid
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Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), aqueous solution
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.
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Add a small volume of anhydrous THF to cover the magnesium.
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In the dropping funnel, prepare a solution of 3,5-bis(trifluoromethyl)bromobenzene in anhydrous THF.
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Add a small portion of the bromide solution to the magnesium suspension to initiate the Grignard reaction. Initiation may be aided by gentle heating or the addition of a small crystal of iodine.
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Once the reaction has initiated (as evidenced by heat evolution and bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath to between -40°C and 0°C.
-
Introduce carbon dioxide into the reaction mixture. This can be achieved by bubbling CO₂ gas through the solution, or by carefully adding crushed dry ice in portions.
-
Maintain the temperature below 0°C during the addition of CO₂.
-
After the addition of CO₂ is complete, allow the reaction mixture to slowly warm to room temperature while stirring.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or a dilute solution of a strong acid (e.g., 1 M HCl).
-
Transfer the mixture to a separatory funnel and add diethyl ether or another suitable organic solvent to extract the product.
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Separate the organic layer, and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3,5-bis(trifluoromethyl)benzoic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a white to off-white crystalline solid.
-
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of 3,5-bis(trifluoromethyl)benzoic acid.
Materials:
-
3,5-Bis(trifluoromethyl)benzoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Deionized water (CO₂-free)
-
pH meter with a calibrated electrode
-
Burette
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Stir plate and stir bar
Procedure:
-
Sample Preparation:
-
Accurately weigh a sample of 3,5-bis(trifluoromethyl)benzoic acid and dissolve it in a known volume of deionized water. A co-solvent such as ethanol (B145695) or methanol may be necessary to ensure complete dissolution.
-
-
Titration:
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Begin stirring the solution and record the initial pH.
-
Add the standardized NaOH solution from the burette in small, known increments.
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the volume of NaOH required to reach the equivalence point (the point of steepest inflection).
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
-
Determination of logP by HPLC
Objective: To estimate the octanol-water partition coefficient (logP) using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
3,5-Bis(trifluoromethyl)benzoic acid
-
A series of standard compounds with known logP values
-
HPLC system with a UV detector and a C18 column
-
Mobile phase (e.g., a mixture of methanol or acetonitrile (B52724) and water)
-
Octanol-saturated water and water-saturated octanol
Procedure:
-
Calibration:
-
Prepare solutions of the standard compounds with known logP values in the mobile phase.
-
Inject each standard onto the HPLC column and record the retention time (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the log(k') values of the standards against their known logP values.
-
-
Sample Analysis:
-
Prepare a solution of 3,5-bis(trifluoromethyl)benzoic acid in the mobile phase.
-
Inject the sample onto the HPLC column under the same conditions as the standards and record its retention time.
-
Calculate the log(k') for 3,5-bis(trifluoromethyl)benzoic acid.
-
-
logP Determination:
-
Using the calibration curve, determine the logP value of 3,5-bis(trifluoromethyl)benzoic acid corresponding to its measured log(k').
-
Visualization of Synthetic and Metabolic Pathways
Diagrams created using Graphviz (DOT language) illustrate the logical flow of processes involving 3,5-bis(trifluoromethyl)benzoic acid.
Synthesis Workflow
The following diagram outlines the key steps in the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
Role in Drug Development
This diagram illustrates the role of 3,5-bis(trifluoromethyl)benzoic acid as a key intermediate in the synthesis of substance P (NK1) receptor antagonists.
Caption: Role of 3,5-bis(trifluoromethyl)benzoic acid in drug discovery.
Metabolic Pathway
3,5-Bis(trifluoromethyl)benzoic acid has been identified as a significant metabolite of certain benzyl (B1604629) ether compounds.
Caption: Metabolic formation of 3,5-bis(trifluoromethyl)benzoic acid.
Conclusion
3,5-Bis(trifluoromethyl)benzoic acid is a valuable compound with well-defined physicochemical properties that make it a versatile tool in chemical synthesis. Its high acidity and the presence of two trifluoromethyl groups are key features that are exploited in the design of new molecules. The experimental protocols provided herein offer a foundation for its synthesis and characterization, while the visualized workflows highlight its importance in the development of novel pharmaceuticals. This guide serves as a comprehensive resource for researchers and professionals working with this important chemical entity.
References
- 1. 3,5-Bis(trifluoromethyl)benzoic acid [webbook.nist.gov]
- 2. 3,5-双(三氟甲基)苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3,5-Bis(trifluoromethyl)benzoic acid, 98% 5 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 3,5-Bis(trifluoromethyl)benzoic acid | C9H4F6O2 | CID 12889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
